

Physical and chemical properties of 2,3,5-Trimethacarb-d3

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Compound of Interest

Compound Name: 2,3,5-Trimethacarb-d3

Cat. No.: B12410859

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An In-depth Technical Guide to the Physical and Chemical Properties of **2,3,5-Trimethacarb-d3**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **2,3,5-Trimethacarb-d3**, a deuterated isotopologue of the carbamate insecticide 2,3,5-Trimethacarb. This document consolidates key data including identifiers, physicochemical properties, and analytical methodologies. Detailed experimental workflows and a diagram illustrating its primary mechanism of action are provided to support researchers in its application. Data for the unlabeled parent compound, 2,3,5-Trimethacarb, is also included for comparative purposes where data for the deuterated form is not available.

Introduction

2,3,5-Trimethacarb is a carbamate ester insecticide that functions by inhibiting acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects.^{[1][2]} The deuterated form, **2,3,5-Trimethacarb-d3**, serves as a valuable internal standard for quantitative analysis in mass spectrometry-based studies, such as residue analysis in environmental and biological matrices. Its increased mass allows for clear differentiation from the non-labeled analyte. This guide details its chemical and physical characteristics to facilitate its use in research and development.

Chemical Identification

The fundamental identifiers for both **2,3,5-Trimethacarb-d3** and its unlabeled counterpart are summarized below.

Identifier	2,3,5-Trimethacarb-d3	2,3,5-Trimethacarb
IUPAC Name	(2,3,5-trimethylphenyl) N-(trideuteriomethyl)carbamate[3]	(2,3,5-trimethylphenyl) N-methylcarbamate[1][4]
Synonyms	Landrin B-d3, SD 8786-d3, HY-144173S[3][5]	Landrin B, SD 8786, Broot[6]
CAS Number	Not available	2655-15-4[5][7]
Molecular Formula	C ₁₁ H ₁₂ D ₃ NO ₂ [5][8]	C ₁₁ H ₁₅ NO ₂ [1][7][9]
Molecular Weight	196.26 g/mol [3][5][8]	193.24 g/mol [1][7][9]
Accurate Mass	196.13 Da[5]	193.1103 Da[4]
InChI Key	NYOKZHDTNBDPOB-GKOSEXJESA-N[3]	NYOKZHDTNBDPOB-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties determine the behavior, fate, and analytical conditions for the compound. Data for the unlabeled 2,3,5-Trimethacarb are presented here.

Property	Value	Source(s)
Physical Description	White to off-white or brown crystalline solid.[2][7][10]	[2][7][10]
Melting Point	54-56 °C / 105-114 °C / 123-124 °C (significant variance reported)	[1][2][7]
Boiling Point	287.8 °C at 760 mmHg	[1]
Water Solubility	58 mg/L at 23 °C	[2]
Other Solubilities	Soluble in alcohol and ether; slightly soluble in chloroform and methanol.[1][7]	[1][7]
Density	~1.046 - 1.13 g/cm³	[1]
Vapor Pressure	5.1 x 10⁻⁵ mmHg at 25 °C	[2]
LogP (XLogP3)	2.5	[3]
pKa (Predicted)	12.39 ± 0.46	[7]
Flash Point	>100 °C	[7][9]

Chemical Stability and Reactivity:

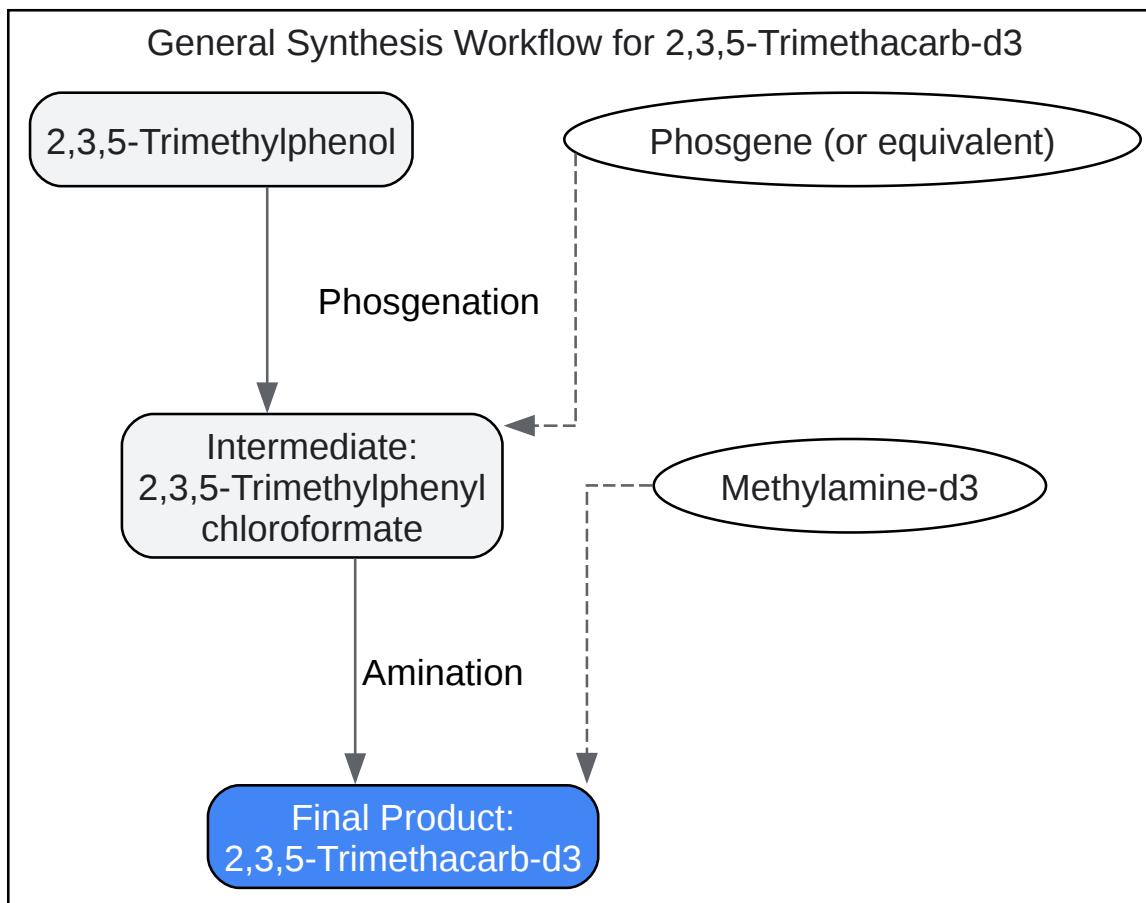
- Hydrolysis: Decomposed by strong acids and alkalis.[2][10]
- Photostability: Stable to light.[2]
- Incompatibilities: As a carbamate ester, it is incompatible with strong acids, bases, and strong reducing agents.[7][10]

Experimental Protocols

Synthesis Workflow

While **2,3,5-Trimethacarb-d3** typically requires custom synthesis, a general workflow can be inferred from standard carbamate synthesis methodologies, such as the chloroformate method.

This involves a two-step process. First is the formation of a chloroformate intermediate from the corresponding phenol, followed by amination with the isotopically labeled methylamine-d3.

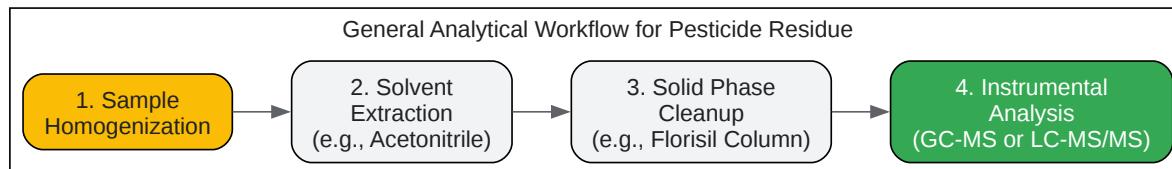


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Caption: General two-step synthesis pathway for **2,3,5-Trimethacarb-d3**.

Analytical Methodology

Analysis of carbamate pesticides like 2,3,5-Trimethacarb in complex samples follows a standard protocol of extraction, cleanup, and instrumental analysis. Several official methods exist for N-methylcarbamate residues.^[2] A generalized workflow is presented below.

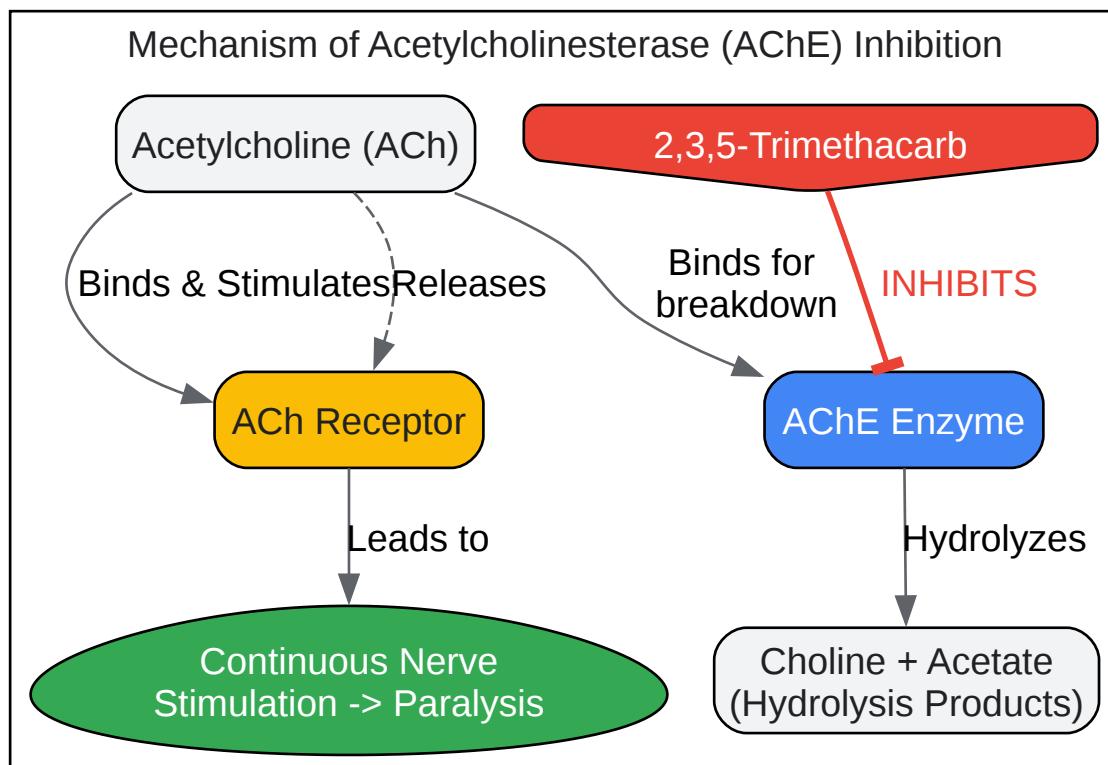


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Caption: Standard workflow for the analysis of carbamate residues.

Biological Activity and Mechanism of Action

2,3,5-Trimethacarb is an effective insecticide and acetylcholinesterase (AChE) inhibitor.[\[1\]](#)[\[2\]](#) AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, Trimethacarb causes an accumulation of ACh, leading to excessive nerve stimulation, paralysis, and ultimately death in susceptible insects.



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Caption: Inhibition of AChE by 2,3,5-Trimethacarb in the synapse.

Conclusion

2,3,5-Trimethacarb-d3 is a critical tool for the accurate quantification of its parent insecticide. This guide provides essential physicochemical data, general experimental protocols, and a clear visualization of its biological mechanism. The compiled information serves as a foundational resource for researchers employing this stable isotope-labeled standard in analytical chemistry, environmental science, and toxicology.

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